1,3-Bis(difluoromethoxy)benzene
Overview
Description
1,3-Bis(difluoromethoxy)benzene is an organic compound with the molecular formula C8H6F4O2 It is characterized by the presence of two difluoromethoxy groups attached to a benzene ring at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(difluoromethoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 1,3-dihydroxybenzene with difluoromethyl ether in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the substitution of hydroxyl groups by difluoromethoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(difluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The difluoromethoxy groups can be substituted by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Catalysts such as palladium or nickel are often employed in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups replacing the difluoromethoxy groups.
Scientific Research Applications
1,3-Bis(difluoromethoxy)benzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-bis(difluoromethoxy)benzene involves its interaction with molecular targets through its difluoromethoxy groups. These groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(difluoromethoxy)benzene: Similar structure but with difluoromethoxy groups at the 1 and 4 positions.
1,3-Dimethoxybenzene: Similar structure but with methoxy groups instead of difluoromethoxy groups.
1,3-Difluorobenzene: Similar structure but with fluorine atoms instead of difluoromethoxy groups.
Uniqueness
1,3-Bis(difluoromethoxy)benzene is unique due to the presence of difluoromethoxy groups, which impart distinct chemical properties such as increased lipophilicity and stability. These properties make it valuable in various applications, particularly in the development of fluorinated compounds for pharmaceuticals and materials science.
Properties
IUPAC Name |
1,3-bis(difluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O2/c9-7(10)13-5-2-1-3-6(4-5)14-8(11)12/h1-4,7-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUYZOKJVGOZNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60537140 | |
Record name | 1,3-Bis(difluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60537140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22236-12-0 | |
Record name | 1,3-Bis(difluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60537140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 22236-12-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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